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Compound of Interest

Compound Name: Fmoc-D-Asp(OtBu)-OH

Cat. No.: B1310934

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Asp(OtBu)-OH is a critical building block in modern solid-phase peptide synthesis
(SPPS), particularly for the creation of peptides with specific stereochemistry and enhanced
stability. The presence of the D-enantiomer can confer resistance to enzymatic degradation, a
crucial attribute for therapeutic peptide development. The tert-butyl (OtBu) protecting group on
the side-chain carboxyl function and the fluorenylmethyloxycarbonyl (Fmoc) group on the a-
amino group allow for an orthogonal protection strategy, which is the cornerstone of Fmoc-
based SPPS. This guide provides essential technical data, a detailed experimental protocol for
its use, and a visual representation of the synthesis workflow.

Physicochemical Properties and Identification

A summary of the key quantitative data for Fmoc-D-Asp(OtBu)-OH is presented below. This
information is vital for reaction setup, molecular weight calculations, and material identification.
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Property Value References
CAS Number 112883-39-3 [11[2][3][41[5]16]
Molecular Formula C23H25NOe [L11[31[41[61[7]
Molecular Weight 411.45 g/mol [L1[31[61[7]
Appearance White to light yellow crystalline 7]

powder
Melting Point 148-150 °C (decomposes) [11[7]
Purity >98% [11[3]

Core Application: Solid-Phase Peptide Synthesis
(SPPS)

Fmoc-D-Asp(OtBu)-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis. The
Fmoc group provides temporary protection for the N-terminal amine, which can be removed
under mild basic conditions (e.g., with piperidine). The acid-labile OtBu group protects the side-
chain carboxylic acid, preventing unwanted side reactions during peptide chain elongation. This
side-chain protection is stable to the basic conditions used for Fmoc removal but is cleaved
simultaneously with the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).

Detailed Experimental Protocol: Standard SPPS
Cycle

The following protocol outlines a standard manual cycle for the incorporation of Fmoc-D-
Asp(OtBu)-OH into a growing peptide chain attached to a solid support (resin).

Materials and Reagents:
o Peptide synthesis vessel

e Fmoc-D-Asp(OtBu)-OH
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e Peptide synthesis grade resin (e.g., Rink Amide, Wang) with N-terminal Fmoc-deprotected
peptide sequence

o Dimethylformamide (DMF), peptide synthesis grade
¢ Dichloromethane (DCM), peptide synthesis grade
o Deprotection Solution: 20% (v/v) piperidine in DMF.[8]
o Coupling Reagents:
o Activating agent (e.g., HCTU, HATU, TBTU).
o Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
e Washing Solvents: DMF, DCM, Isopropyl Alcohol (IPA).
o Cleavage Cocktail: e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS).[4]
e Cold diethyl ether.
Methodology:
The SPPS process is cyclical, involving repeated steps of deprotection and coupling.
Step 1: Resin Preparation and Swelling
» Place the peptide-resin into a suitable reaction vessel.

e Add DMF to cover the resin and allow it to swell for 30-60 minutes. This ensures that reactive
sites within the resin beads are fully accessible.[8]

o After swelling, drain the DMF.
Step 2: N-terminal Fmoc Deprotection
e Add the deprotection solution (20% piperidine in DMF) to the swollen resin.[1]

o Agitate the mixture for 3 minutes, then drain the solution.[1]
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e Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes to
ensure complete removal of the Fmoc group.[1][8]

» Drain the solution and wash the resin thoroughly to remove all traces of piperidine. A typical
wash cycle is:

o 5x DMF
o 3xDCM
o 3 x DMF[1]

o Optional: Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free
primary amine.[9]

Step 3: Amino Acid Activation and Coupling

e In a separate vial, dissolve Fmoc-D-Asp(OtBu)-OH (3-5 equivalents relative to resin
loading) and an equivalent amount of an activating agent (e.g., HATU) in DMF.[8]

e Add a base, such as DIPEA (6-10 equivalents), to the amino acid solution to begin the
activation process. Allow this pre-activation to proceed for 2-5 minutes.[1][8]

e Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

[1]

» Agitate the mixture at room temperature for 1-2 hours to allow the coupling reaction to
proceed to completion.[10]

Step 4: Washing
e Once the coupling is complete, drain the reaction solution.

e Wash the resin thoroughly with DMF (at least 5 times) to remove excess reagents and
byproducts.[2][8]

o Optional: Perform a Kaiser test. A negative result (e.g., colorless) indicates a successful
coupling. If the test is positive, the coupling step should be repeated.
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Step 5: Cycle Repetition Repeat steps 2 through 4 for each subsequent amino acid in the
desired peptide sequence.

Step 6: Final Cleavage and Deprotection

After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

o Wash the peptide-resin extensively with DMF, followed by DCM, and dry it under a vacuum.

[8]
o Add the cleavage cocktail (e.g., TFA/TIS/H20) to the dry resin.[6]

o Agitate the mixture for 2-3 hours at room temperature. This cleaves the peptide from the
resin and removes the side-chain protecting groups (including the OtBu from the D-Aspartic
acid).[6]

« Filter the resin and collect the filtrate containing the crude peptide.

» Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[1]
[8]

o Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under
vacuum.

e The crude peptide can then be purified, typically using reverse-phase high-performance
liquid chromatography (RP-HPLC).

Visualization of the SPPS Workflow

The following diagram illustrates the logical flow of the core cyclical steps in solid-phase
peptide synthesis using Fmoc-protected amino acids like Fmoc-D-Asp(OtBu)-OH.
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Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides
[creative-peptides.com]

 To cite this document: BenchChem. [Technical Guide: Fmoc-D-Asp(OtBu)-OH for Peptide
Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1310934+#cas-number-and-molecular-weight-of-fmoc-
d-asp-otbu-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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